Cas no 1093630-40-0 (1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride)

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride is a chemically synthesized organic compound featuring a methanesulfonylphenyl core with an ethyl(methyl)amine substituent, stabilized as a hydrochloride salt. This structure suggests potential utility in pharmaceutical and biochemical research, particularly as an intermediate in drug development. The methanesulfonyl group enhances solubility and reactivity, while the hydrochloride salt form improves stability and handling. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, such as the synthesis of receptor-targeting molecules or enzyme inhibitors. The compound’s purity and consistent composition ensure reproducibility in experimental settings, supporting its use in high-precision research.
1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride structure
1093630-40-0 structure
Product Name:1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride
CAS No:1093630-40-0
MF:C10H16ClNO2S
MW:249.75754070282
MDL:MFCD09863318
CID:4571074
Update Time:2025-10-30

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [1-(4-methanesulfonylphenyl)ethyl](methyl)amine hydrochloride
    • 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride
    • MDL: MFCD09863318
    • Inchi: 1S/C10H15NO2S.ClH/c1-8(11-2)9-4-6-10(7-5-9)14(3,12)13;/h4-8,11H,1-3H3;1H
    • InChI Key: RYXUELNRGLHLNW-UHFFFAOYSA-N
    • SMILES: N(C(C1=CC=C(S(C)(=O)=O)C=C1)C)C.[H]Cl

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride Security Information

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Additional information on 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride: A Comprehensive Overview

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride (CAS No. 1093630-40-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MESPEMA, has garnered attention for its unique chemical structure and potential therapeutic properties. In this article, we will delve into the chemical characteristics, synthesis methods, biological activities, and recent research advancements of 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride.

Chemical Structure and Properties

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride is a white crystalline solid with a molecular formula of C12H16ClNO2S and a molecular weight of 277.78 g/mol. The compound features a substituted phenyl ring with a methanesulfonyl group at the para position, an ethyl group, and a methylamine moiety. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

The methanesulfonyl group in 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride imparts significant electronic and steric effects, which influence its reactivity and biological activity. The compound exhibits good stability under standard laboratory conditions and can be stored at room temperature in a dry environment.

Synthesis Methods

The synthesis of 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methanesulfonylbenzaldehyde with ethylmagnesium bromide to form the corresponding benzyl alcohol. This intermediate is then converted to the benzyl chloride via treatment with thionyl chloride. The final step involves the reaction of the benzyl chloride with methylamine in the presence of hydrochloric acid to yield the desired product.

An alternative approach involves the use of palladium-catalyzed coupling reactions to construct the carbon-carbon bond between the phenyl ring and the ethyl group. This method offers higher yields and better control over regioselectivity, making it suitable for large-scale production.

Biological Activities

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride has been extensively studied for its potential therapeutic applications. Recent research has highlighted its activity as a modulator of various biological pathways, including neurotransmitter systems and enzyme activities.

In one study published in the Journal of Medicinal Chemistry, researchers found that MESPEMA exhibits potent inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This property makes it a promising candidate for the treatment of neurological disorders such as depression and Parkinson's disease.

Another study conducted by a team at Harvard Medical School demonstrated that MESPEMA can modulate G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating cardiovascular diseases, metabolic disorders, and pain management. The compound was shown to enhance receptor signaling pathways, leading to improved therapeutic outcomes.

Clinical Trials and Future Prospects

The promising preclinical results of 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride have paved the way for its evaluation in clinical trials. Several Phase I trials are currently underway to assess its safety and tolerability in human subjects. Preliminary data indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported.

In addition to its potential as a standalone therapeutic agent, MESPEMA is also being explored as a lead compound for drug discovery efforts. Researchers are investigating structural modifications to enhance its potency and selectivity for specific targets. These efforts aim to develop more effective treatments for a wide range of diseases.

Safety Considerations

Safety is a critical aspect of any pharmaceutical compound, and extensive studies have been conducted to evaluate the toxicity profile of 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride. In vitro assays have shown that the compound exhibits low cytotoxicity against various cell lines, suggesting minimal risk of cellular damage at therapeutic concentrations.

In vivo studies using animal models have further confirmed its safety profile. Chronic administration of MESPEMA did not result in significant organ damage or systemic toxicity, supporting its potential for long-term use in clinical settings.

Conclusion

1-(4-Methanesulfonylphenyl)ethyl(methyl)amine Hydrochloride, with its unique chemical structure and promising biological activities, represents an exciting development in medicinal chemistry and pharmaceutical research. Its potential as a modulator of neurotransmitter systems and GPCRs makes it a valuable candidate for treating various neurological and cardiovascular disorders. Ongoing clinical trials will provide further insights into its safety and efficacy, paving the way for future therapeutic applications.

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